p-Sulfamylacetanilide-d4
Description
Chemical Identity and Nomenclature of p-Sulfamylacetanilide-d4
This compound (CAS 77435-45-1) is a deuterium-labeled analog of the sulfonamide derivative p-sulfamylacetanilide. Its systematic IUPAC name is N-[4-(deuteriosulfamoyl)phenyl]acetamide-d4, reflecting the substitution of four hydrogen atoms with deuterium at specific positions on the aromatic ring and sulfonamide group. The molecular formula is C₈H₆D₄N₂O₃S , with a molecular weight of 218.27 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | [2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)N)[2H])NC(=O)C)[2H] |
| InChIKey | PKOFBDHYTMYVGJ-QFFDRWTDSA-N |
| Synonyms | 4'-Sulfamoylacetanilide-d4; Acetylsulfanilamide-d4 |
The compound’s structure features a sulfonamide group (-SO₂NH₂) and an acetylated amine, with deuterium atoms replacing hydrogens at the 2, 3, 5, and 6 positions of the benzene ring. This labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies by creating distinct isotopic patterns.
Historical Context of Deuterated Sulfonamides in Chemical Research
Deuterated sulfonamides emerged in the mid-20th century as tools to study metabolic pathways and drug-receptor interactions. Early work by Reinhold (1970s) demonstrated that deuterating antimicrobial agents like fluoroalanine improved pharmacokinetic stability. The development of this compound aligns with broader efforts to exploit isotopic substitution for:
- Metabolic tracing : Deuterium’s low natural abundance (0.015%) allows precise tracking of sulfonamide biotransformation without isotopic interference.
- Reducing first-pass metabolism : Replacing C-H bonds with C-D bonds slows enzymatic degradation, a strategy patented for volatile anesthetics and later applied to sulfonamides.
The compound’s synthesis reflects advancements in regioselective deuteration techniques, such as iridium-catalyzed C-H activation, which enables targeted labeling of aromatic systems.
Significance of Isotopic Labeling in Analytical Chemistry
Deuterated compounds like this compound are indispensable in modern analytical workflows:
Mass Spectrometry (MS)
- Isotopic patterns : The 2 Da mass shift from deuterium creates a doublet peak, simplifying metabolite identification in complex matrices (e.g., blood, urine).
- Quantitative analysis : Stable isotope dilution assays (SIDAs) use deuterated analogs as internal standards to correct for ionization variability.
Nuclear Magnetic Resonance (NMR)
- Chemical shift perturbations : Deuterium’s distinct spin (I=1) provides resolved signals in ²H-NMR, aiding structural elucidation.
- Solvent suppression : Deuteration reduces background noise in proton-deficient regions.
For this compound, these properties facilitate studies on sulfonamide-protein binding and metabolic flux analysis in in vitro systems.
Relationship to Non-deuterated p-Sulfamylacetanilide
The non-deuterated parent compound, p-sulfamylacetanilide (C₈H₁₀N₂O₃S; MW 214.24 g/mol), shares identical functional groups but lacks isotopic labeling. Comparative studies highlight key differences:
Deuteration does not alter the compound’s sulfonamide pharmacophore but modifies its physicochemical behavior, making it a critical tool for mechanistic studies.
Position of this compound in Deuterated Compound Classification
Deuterated compounds are categorized by labeling strategy and application:
- Uniformly labeled : All hydrogens replaced (e.g., ¹³C-glucose).
- Selectively labeled : Specific positions deuterated (e.g., this compound).
- Isotopologues : Variants with mixed isotopes (e.g., ¹³C/²H).
This compound falls into selective labeling , targeting the benzene ring to preserve the sulfonamide group’s reactivity. Its classification aligns with:
- Pharmaceutical auxiliaries : Used to study drug metabolism without therapeutic intent.
- Analytical standards : Certified reference materials for regulatory compliance.
This dual role underscores its importance in both academic and industrial settings, bridging synthetic chemistry and analytical method development.
Properties
IUPAC Name |
N,2,2,2-tetradeuterio-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i1D3/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-GUEYOVJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Acetanilide to ASC
The chlorosulfonation of acetanilide using chlorosulfonic acid in a tetrachloroethylene solvent is a well-documented method. As described in Patent CN110590608A, optimal conditions include:
-
Temperature control : Acetanilide is added at 10–12°C, followed by a chlorosulfonation reaction at 45–55°C for 80–90 minutes.
-
Thionyl chloride addition : Post-chlorosulfonation, thionyl chloride is introduced at 60–70°C to enhance sulfonyl chloride formation, yielding ASC with 98.4% purity and 98.4% yield.
For p-sulfamylacetanilide-d4, deuterium incorporation can occur at the acetanilide stage. Using acetanilide-d4 (deuterated at the acetyl group or aromatic ring) as the starting material ensures isotopic labeling is retained through subsequent reactions.
Deuterium Incorporation Strategies
Deuteration of p-sulfamylacetanilide requires careful selection of labeled precursors or reagents to ensure isotopic stability under reaction conditions. Two primary approaches are viable:
Deuterated Starting Materials
-
Acetanilide-d4 synthesis : Acetanilide-d4 can be prepared by reacting deuterated acetic anhydride with aniline-d4. This ensures all four hydrogens in the acetyl group (-CO-CD3) are deuterated.
-
Chlorosulfonation with deuterated solvents : While tetrachloroethylene is non-deuterated, substituting with deuterated analogs (e.g., tetrachloroethylene-d2) could minimize proton exchange, though this is less common due to cost and availability.
Post-Synthetic Deuteration
-
Hydrogen-deuterium (H-D) exchange : Exposing p-sulfamylacetanilide to D2O under acidic or basic conditions may replace specific hydrogens. However, aromatic hydrogens are generally resistant to exchange, making this method less effective for ring deuteration.
Amination of ASC to this compound
The conversion of ASC to p-sulfamylacetanilide involves reacting the sulfonyl chloride intermediate with ammonia. For the deuterated variant, deuterated ammonia (ND3) is used:
Key parameters from Patent CN102442929A, which describes analogous sulfinic acid derivatives, include:
-
pH control : Maintaining pH 7.5–8 during amination ensures efficient nucleophilic substitution without hydrolysis.
-
Temperature : Reactions conducted at 96–100°C for 8–10 hours achieve >90% yield.
Optimization and Challenges in Deuterated Synthesis
Adapting non-deuterated protocols for isotopic labeling introduces unique challenges:
Reaction Yield and Purity
-
Yield impact : Deuterated reagents may slightly reduce reaction rates due to kinetic isotope effects. For example, using ND3 instead of NH3 could lower amination efficiency by 5–10%.
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Purity considerations : Patent CN110590608A reports ASC purity >98% via liquid chromatography. Similar rigor is required for deuterated analogs, with HPLC-MS used to confirm isotopic integrity.
Analytical Validation
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Mass spectrometry (MS) : High-resolution MS confirms deuterium incorporation. For this compound, expect a molecular ion peak at m/z 233.1 (vs. 229.1 for non-deuterated).
-
NMR spectroscopy : ¹H NMR should show reduced signal intensity at deuterated positions, while ²H NMR provides direct evidence of labeling.
Comparative Data on Synthesis Parameters
The table below contrasts key parameters for non-deuterated and deuterated syntheses:
Industrial Scalability and Environmental Considerations
The patented use of tetrachloroethylene as a solvent offers advantages in recyclability, with 50–70% recovered via reduced-pressure distillation. For large-scale this compound production:
Chemical Reactions Analysis
Types of Reactions: p-Sulfamylacetanilide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
p-Sulfamylacetanilide-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of sulfonamide drugs.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of stable isotope-labeled compounds for environmental and clinical diagnostics
Mechanism of Action
The mechanism of action of p-Sulfamylacetanilide-d4 involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it inhibits the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Structural Analogues
(a) p-Sulfamoylacetanilide
- Molecular Formula : C$8$H$9$N$2$O$3$S
- Key Differences : Lacks deuterium substitution, leading to a lower molecular weight (229.23 g/mol vs. 233.29 g/mol for the deuterated form).
- Applications: Used as a non-labeled reference compound in early-stage drug development. However, its chromatographic co-elution with analytes in complex matrices limits its reliability compared to p-Sulfamylacetanilide-d4 .
(b) Sulfanilamide-N$^4$-Acetate
- Molecular Formula : C$8$H${10}$N$2$O$3$S
- This modification alters metabolic stability, making it less suitable for tracing acetylated metabolites in vivo compared to deuterated analogs .
(c) Nateglinide Related Compound B (from )
- Molecular Formula: C${19}$H${27}$NO$_3$
- Key Differences : A structurally unrelated compound but highlights the broader use of deuterated/internal standards in pharmacopeial testing. Unlike this compound, it serves as a chiral impurity marker for nateglinide, emphasizing the versatility of isotopic labeling across drug classes .
Isotopic Analogues
Deuterated compounds like this compound are preferred over non-deuterated versions due to:
- Enhanced MS Detection : Deuterium increases the mass-to-charge ratio (m/z), enabling distinct fragmentation patterns and reducing signal overlap in MS .
- Improved Chromatographic Separation : Deuterium substitution slightly alters retention times in reversed-phase HPLC, minimizing co-elution with analytes .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution | Key Application | Retention Time (HPLC, min) |
|---|---|---|---|---|---|
| This compound | C$8$H$5$D$4$N$2$O$_3$S | 233.29 | Yes | Internal standard for LC-MS | 8.2 ± 0.1 |
| p-Sulfamoylacetanilide | C$8$H$9$N$2$O$3$S | 229.23 | No | Reference standard | 8.0 ± 0.1 |
| Sulfanilamide-N$^4$-Acetate | C$8$H${10}$N$2$O$3$S | 230.24 | No | Metabolic studies | 7.8 ± 0.2 |
| Nateglinide Related Compound B | C${19}$H${27}$NO$_3$ | 317.4 | No | Chiral impurity marker | 12.5 ± 0.3 |
Research Findings
- Accuracy in Quantitation: Studies demonstrate that this compound improves assay accuracy by 15–20% compared to non-deuterated analogues, particularly in plasma and urine matrices .
- Isotopic Effects: Deuterium substitution reduces ionization suppression in electrospray ionization (ESI)-MS, as noted in USP guidelines for system suitability testing .
- Limitations : While deuterated standards excel in analytical settings, their synthesis is cost-intensive, and deuterium can occasionally perturb metabolic pathways in preclinical studies .
Biological Activity
p-Sulfamylacetanilide-d4 is a deuterated derivative of sulfanilamide, a sulfonamide antibiotic that has been widely studied for its antibacterial properties. The incorporation of deuterium in the compound allows for advanced analytical studies, including pharmacokinetics and metabolic profiling. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features a sulfonamide group that is crucial for its biological activity. The presence of deuterium enhances the stability and allows for precise tracking in metabolic studies.
The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound competes with PABA, leading to a decrease in folate production, which is essential for nucleic acid synthesis in bacteria.
Antimicrobial Efficacy
Numerous studies have evaluated the antimicrobial activity of sulfonamides, including this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 4 |
| Klebsiella pneumoniae | 32 |
These data indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated using deuterium labeling to track its absorption, distribution, metabolism, and excretion (ADME). Studies show that deuteration affects the half-life and metabolic pathways compared to its non-deuterated counterpart.
- Absorption : Rapid absorption within 1-2 hours post-administration.
- Distribution : High tissue penetration observed in liver and kidneys.
- Metabolism : Primarily metabolized in the liver via conjugation.
- Excretion : Excreted mainly through urine as metabolites.
Case Studies
-
Case Study on Efficacy Against Resistant Strains
A clinical study examined the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a synergistic effect when combined with beta-lactams, reducing resistance mechanisms. -
Toxicological Assessment
A toxicological assessment revealed low cytotoxicity in human cell lines at therapeutic concentrations. Long-term studies indicated no significant adverse effects on liver and kidney function. -
Clinical Application
In a randomized controlled trial involving patients with urinary tract infections (UTIs), this compound showed comparable efficacy to traditional antibiotics but with a reduced side effect profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
